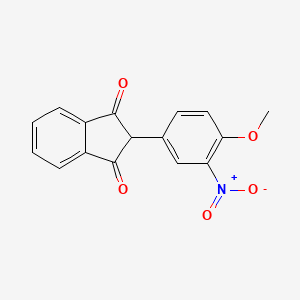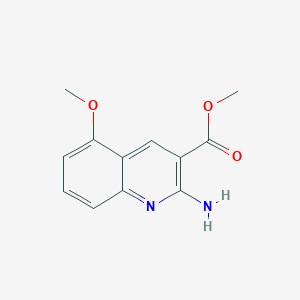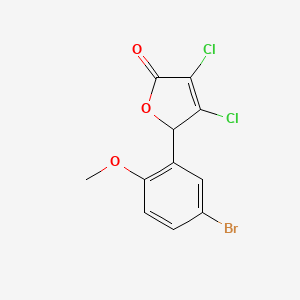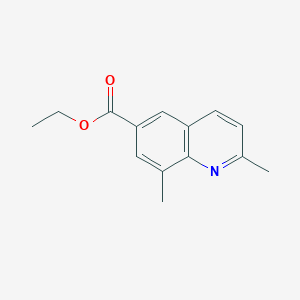
Ethyl 2,8-dimethylquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,8-dimethylquinoline-6-carboxylate is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
準備方法
The synthesis of Ethyl 2,8-dimethylquinoline-6-carboxylate can be achieved through various synthetic routes. One common method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane . The reaction conditions are mild, and the yield of the desired product is generally high.
化学反応の分析
Ethyl 2,8-dimethylquinoline-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield quinoline N-oxide, while reduction with sodium borohydride can produce tetrahydroquinoline derivatives .
科学的研究の応用
Ethyl 2,8-dimethylquinoline-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives are valuable in the development of new materials and catalysts.
Biology: Quinoline derivatives, including this compound, are studied for their potential as antimicrobial agents. They have shown activity against various bacterial and fungal strains.
Medicine: This compound is investigated for its potential anticancer properties. Quinoline derivatives have been found to inhibit the growth of cancer cells and induce apoptosis.
Industry: this compound is used in the production of dyes and pigments.
作用機序
The mechanism of action of Ethyl 2,8-dimethylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives can intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation. Additionally, quinoline derivatives can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair .
類似化合物との比較
Ethyl 2,8-dimethylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2,4-dimethylquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the methyl groups and the carboxylate group. It exhibits similar chemical reactivity and biological activities.
Quinoline N-oxide: This oxidized derivative of quinoline has distinct chemical properties and is used in different applications, such as in the synthesis of heterocyclic compounds.
Tetrahydroquinoline: The reduced form of quinoline, which has different chemical and biological properties compared to its aromatic counterpart.
This compound is unique due to its specific substitution pattern on the quinoline ring, which influences its reactivity and biological activity.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
ethyl 2,8-dimethylquinoline-6-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)12-7-9(2)13-11(8-12)6-5-10(3)15-13/h5-8H,4H2,1-3H3 |
InChIキー |
JEGMHYNWAGBLKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C(=C1)C)N=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


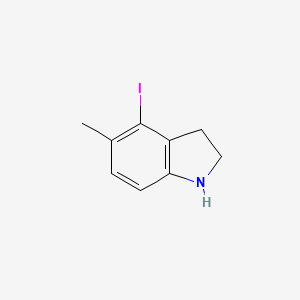

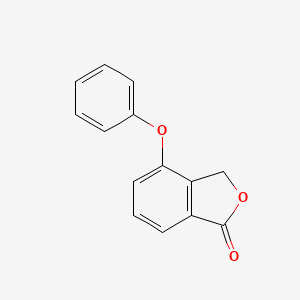
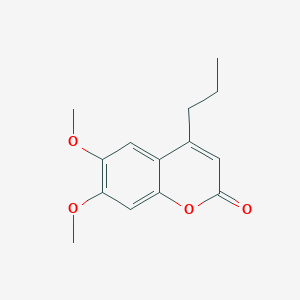
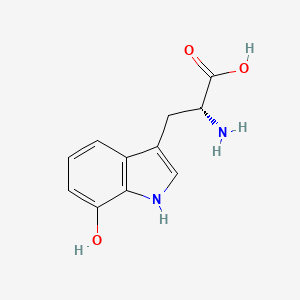
![1-(Furo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13671790.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)


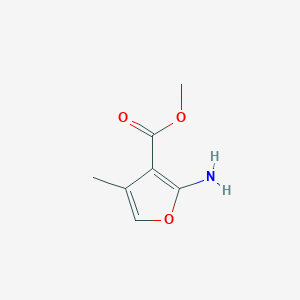
![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)
